molecular formula C24H18BrClN4O2 B12014832 N'-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-00-7

N'-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Katalognummer: B12014832
CAS-Nummer: 634896-00-7
Molekulargewicht: 509.8 g/mol
InChI-Schlüssel: VUYIYWDAXZFKBX-MZJWZYIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with bromobenzylidene and chlorobenzyl groups, enhancing its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the bromobenzylidene and chlorobenzyl groups. This can be done using bromobenzaldehyde and chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Condensation Reaction: The final step involves the condensation of the substituted pyrazole with carbohydrazide under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and pyrazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzyl chloride in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic benefits.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromobenzylidene and chlorobenzyl groups can enhance binding affinity and specificity, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
  • 4-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Uniqueness

Compared to similar compounds, N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide stands out due to its pyrazole core, which provides additional sites for functionalization and interaction with biological targets

Eigenschaften

CAS-Nummer

634896-00-7

Molekularformel

C24H18BrClN4O2

Molekulargewicht

509.8 g/mol

IUPAC-Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18BrClN4O2/c25-19-3-1-2-17(12-19)14-27-30-24(31)23-13-22(28-29-23)18-6-10-21(11-7-18)32-15-16-4-8-20(26)9-5-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+

InChI-Schlüssel

VUYIYWDAXZFKBX-MZJWZYIUSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.